molecular formula C5H4ClNO3S2 B8311929 4-(Aminosulfonyl)-3-thiophenecarbonyl chloride

4-(Aminosulfonyl)-3-thiophenecarbonyl chloride

Cat. No.: B8311929
M. Wt: 225.7 g/mol
InChI Key: UVYWWGINXVANBA-UHFFFAOYSA-N
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Description

4-(Aminosulfonyl)-3-thiophenecarbonyl chloride is a useful research compound. Its molecular formula is C5H4ClNO3S2 and its molecular weight is 225.7 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C5H4ClNO3S2

Molecular Weight

225.7 g/mol

IUPAC Name

4-sulfamoylthiophene-3-carbonyl chloride

InChI

InChI=1S/C5H4ClNO3S2/c6-5(8)3-1-11-2-4(3)12(7,9)10/h1-2H,(H2,7,9,10)

InChI Key

UVYWWGINXVANBA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CS1)S(=O)(=O)N)C(=O)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 1.0 g of 4-aminosulfonylthiophene-3-carboxylic acid in 20 ml of thionyl chloride is heated in an oil bath maintained at 90° C. for 2 hours. Rotoevaporation gives 1.0 g of the title compound, m.p. 236°-238° C.
Quantity
1 g
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20 mL
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Synthesis routes and methods II

Procedure details

A mixture of 1 g. of 4-(aminosulfonyl)-3-thiophenecarboxylic acid in 20 ml of thionyl chloride is heated under reflux for 4 hours. The mixture is cooled to room temperature and is filtered. The filtrate is evaporated in a rotary evaporator and the residue is dissolved in 270 ml. of anhydrous ether. The solution is diluted with 200 ml. of petroleum ether and the precipitate which forms is collected to give 0.4 g. of product, m.p. 140; 262°-265° C.; mass spectrum CI m/e 226 MH+.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
[Compound]
Name
CI
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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